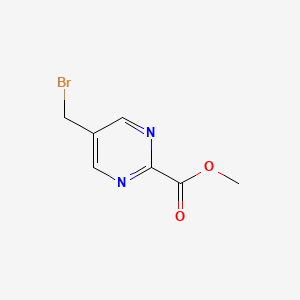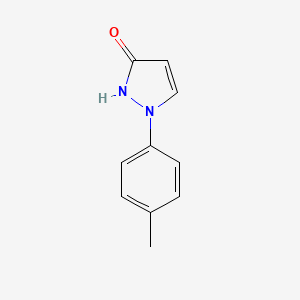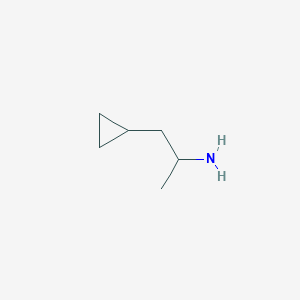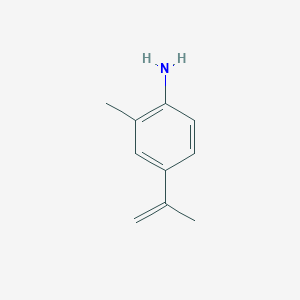
2-Methyl-4-(prop-1-en-2-yl)aniline
Descripción general
Descripción
2-Methyl-4-(prop-1-en-2-yl)aniline, also known as 2-Methyl-4-(isopropenyl)aniline, is an organic compound with the chemical formula C11H15N. It is a colorless to yellowish liquid that is used in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(prop-1-en-2-yl)aniline(prop-1-en-2-yl)aniline is not well understood. However, it is believed to act as a nucleophile and undergo various reactions with other organic compounds. It is also believed to have a role in the inhibition of various enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-4-(prop-1-en-2-yl)aniline(prop-1-en-2-yl)aniline have not been extensively studied. However, it has been found to have some toxic effects on certain organisms. It has also been found to have some antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-4-(prop-1-en-2-yl)aniline(prop-1-en-2-yl)aniline in lab experiments include its high reactivity and versatility. It can be used as a starting material for the synthesis of various organic compounds. However, its limitations include its toxicity and potential health hazards.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-4-(prop-1-en-2-yl)aniline(prop-1-en-2-yl)aniline. One area of research could be the development of new synthesis methods that are more efficient and have higher yields. Another area of research could be the investigation of its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, its potential use as a catalyst for various organic reactions could also be explored. Overall, further research is needed to fully understand the potential applications of this compound.
Conclusion
In conclusion, 2-Methyl-4-(prop-1-en-2-yl)aniline(prop-1-en-2-yl)aniline is an important organic compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound.
Aplicaciones Científicas De Investigación
2-Methyl-4-(prop-1-en-2-yl)aniline(prop-1-en-2-yl)aniline has been extensively studied for its potential use in various scientific research applications. It has been found to be an effective reagent for the synthesis of various organic compounds. It is also used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2-methyl-4-prop-1-en-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7(2)9-4-5-10(11)8(3)6-9/h4-6H,1,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECFVMAYXYYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



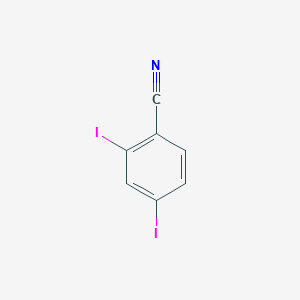
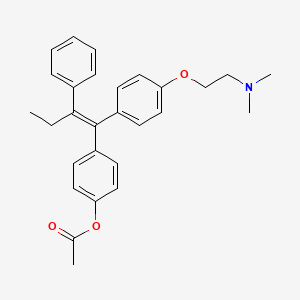
![1-Azabicyclo[2.2.2]octane-3-propanol](/img/structure/B3283078.png)
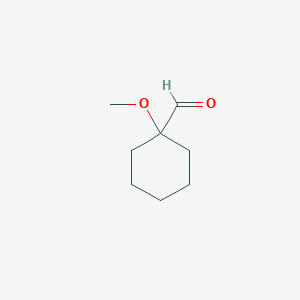

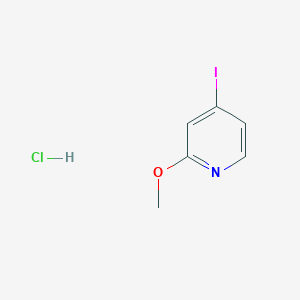
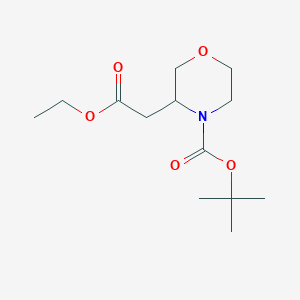
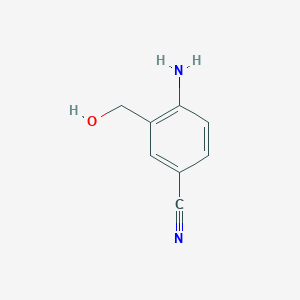

![8-[3,5-Bis(7,10-diphenylfluoranthen-8-yl)phenyl]-7,10-diphenylfluoranthene](/img/structure/B3283124.png)
